molecular formula C4H6S3 B15475388 1,3-Dithiole, 2-(methylthio)- CAS No. 45439-65-4

1,3-Dithiole, 2-(methylthio)-

Cat. No.: B15475388
CAS No.: 45439-65-4
M. Wt: 150.3 g/mol
InChI Key: FJDWQRWOGLCYAW-UHFFFAOYSA-N
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Description

1,3-Dithiole, 2-(methylthio)- is a useful research compound. Its molecular formula is C4H6S3 and its molecular weight is 150.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dithiole, 2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dithiole, 2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45439-65-4

Molecular Formula

C4H6S3

Molecular Weight

150.3 g/mol

IUPAC Name

2-methylsulfanyl-1,3-dithiole

InChI

InChI=1S/C4H6S3/c1-5-4-6-2-3-7-4/h2-4H,1H3

InChI Key

FJDWQRWOGLCYAW-UHFFFAOYSA-N

Canonical SMILES

CSC1SC=CS1

Origin of Product

United States

Historical Context of Dithiole Chemistry and Its Evolution in Materials Science

The study of dithiole chemistry has a rich history, with early investigations focusing on the synthesis and reactivity of these sulfur-containing heterocycles. wikipedia.orgtandfonline.com The parent compound, 1,3-dithiole, is a five-membered ring containing two sulfur atoms and one double bond. wikipedia.org A significant leap in the field came with the exploration of dithiole derivatives, which possess diverse and intriguing chemical properties. researchgate.netnih.gov

The evolution of dithiole chemistry took a transformative turn with the discovery of tetrathiafulvalene (B1198394) (TTF), an organosulfur compound that has been the subject of over 10,000 scientific publications. wikipedia.org The unique ability of TTF and its derivatives to form stable radical cations and participate in reversible redox processes made them prime candidates for the development of molecular electronics and organic conductors. researchgate.netwikipedia.org This quest for novel conducting materials spurred extensive research into the synthesis of TTF analogues, where 1,3-dithiole derivatives play a crucial role as precursors. wikipedia.orgrsc.org The development of materials science has been profoundly influenced by the chemistry of such heterocyclic compounds, paving the way for innovations in organic electronics. researchgate.net

Significance of 1,3 Dithiole, 2 Methylthio As a Heterocyclic Building Block in Organic Synthesis and Materials Chemistry

1,3-Dithiole, 2-(methylthio)- stands out as a pivotal heterocyclic building block due to its versatile reactivity and strategic importance in the synthesis of more complex molecules, most notably tetrathiafulvalene (B1198394) (TTF) and its derivatives. nih.govacs.orgacs.org These compounds are at the forefront of research in molecular electronics and organic conductors. researchgate.netwikipedia.org

The primary role of 1,3-Dithiole, 2-(methylthio)- lies in its function as a precursor to phosphonate (B1237965) esters. These esters are subsequently employed in Horner-Wadsworth-Emmons olefination reactions, a powerful method for forming carbon-carbon double bonds. nih.govacs.orgacs.org This synthetic route is a cornerstone for the construction of the central double bond in TTF and its extended analogues.

The synthesis of 1,3-Dithiole, 2-(methylthio)- itself typically starts from the corresponding 1,3-dithiole-2-thione (B1293655). nih.govacs.org The process involves the methylation of the thione, followed by a reduction step. wikipedia.orgnih.govacs.org Researchers have developed various methods for this conversion, with a focus on milder and less hazardous reagents to improve the safety and efficiency of the synthesis. acs.org For instance, a method utilizing trimethyl orthoformate and HBF4·Et2O for methylation, followed by reduction with NaBH4, has been reported as a safer alternative to using highly toxic methylating agents like dimethyl sulfate. acs.org

The versatility of 1,3-Dithiole, 2-(methylthio)- extends beyond TTF synthesis. Its unique electronic properties, conferred by the sulfur atoms and the dithiole ring, make it an attractive component for creating a wide array of functional organic materials. ossila.com

Overview of Key Research Areas Pertaining to 1,3 Dithiole, 2 Methylthio and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3-Dithiole, 2-(methylthio)-

The primary and most efficient methods for synthesizing 2-(methylthio)-1,3-dithioles involve a two-step process starting from readily available 1,3-dithiole-2-thiones. This process encompasses methylation of the thione followed by a reduction step. acs.orgresearchgate.netku.dknih.gov

Synthesis from 1,3-Dithiole-2-thiones via Methylation and Reduction Pathways

A robust and widely adopted strategy for the synthesis of 2-(methylthio)-1,3-dithioles originates from 1,3-dithiole-2-thiones. acs.orgresearchgate.netku.dknih.gov This method is valued for its efficiency and the accessibility of the starting materials. The conversion is typically achieved through a methylation reaction, which activates the thione group, followed by a reduction to yield the final product. acs.orgresearchgate.netku.dknih.gov

A modern and less hazardous approach for the methylation of 1,3-dithiole-2-thiones employs a combination of trimethyl orthoformate (TMO) and tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O). acs.orgresearchgate.netku.dknih.gov This method is a safer alternative to historically used toxic methylating agents like dimethyl sulfate, methyl trifluoromethylsulfonate, or methyl fluorosulfonate. acs.org The reaction is typically carried out in an anhydrous solvent such as chloroform. The 1,3-dithiole-2-thione is dissolved in the solvent, and TMO and HBF₄·Et₂O are added. acs.org The mixture is then heated, for instance at 50°C, for a period of one to two hours. acs.org This process leads to the formation of a 2-(methylthio)-1,3-dithiolium tetrafluoroborate (B81430) salt, which precipitates from the reaction mixture upon the addition of diethyl ether. acs.org

This protocol is inspired by earlier work that utilized a mixture of TMO, boron trifluoride etherate (BF₃·Et₂O), and methyl fluorosulfonate to generate a variety of 2-(methylthio)-1,3-dithiolium tetrafluoroborate salts. acs.org Boron trifluoride etherate, a versatile Lewis acid catalyst, is known to activate substrates for various chemical transformations. nih.govbohrium.comheyigasglobal.com

Following the methylation step and isolation of the 2-(methylthio)-1,3-dithiolium salt, the subsequent reduction is commonly performed using sodium borohydride (B1222165) (NaBH₄). acs.orgresearchgate.netku.dknih.gov Sodium borohydride is a mild and selective reducing agent widely used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.com In this synthesis, the isolated precipitate is dissolved in a suitable solvent system, such as a mixture of acetonitrile (B52724) and isopropanol (B130326), and then sodium borohydride is added to effect the reduction to the final 2-(methylthio)-1,3-dithiole product. acs.org This reduction step is generally efficient and proceeds under mild conditions. acs.org

Other Established Synthetic Protocols for 2-(methylthio)-1,3-Dithioles

While the methylation/reduction of 1,3-dithiole-2-thiones is a prominent method, it is worth noting that other protocols exist. For instance, methylation can also be achieved using dimethyl sulfate, although this reagent is considerably more hazardous and the procedure can be more tedious. acs.org

Precursors and Intermediate Compounds in 2-(methylthio)-1,3-Dithiole Synthesis

The successful synthesis of 2-(methylthio)-1,3-dithioles relies on the availability and reactivity of specific precursors and the formation of key intermediates.

Role of 1,3-Dithiole-2-thiones as Starting Materials

1,3-Dithiole-2-thiones are fundamental starting materials for the synthesis of 2-(methylthio)-1,3-dithioles. acs.orgresearchgate.netku.dknih.gov These heterocyclic compounds are readily accessible and serve as versatile building blocks in the construction of more complex molecules, particularly tetrathiafulvalene derivatives. acs.orgresearchgate.netku.dk The thione group in 1,3-dithiole-2-thiones is the key functional group that undergoes methylation, initiating the synthetic sequence. acs.org The specific substituents on the 1,3-dithiole-2-thione ring can influence the reaction conditions and the properties of the final product. For example, the synthesis of 2-(methylthio)benzo[d] acs.orgresearchgate.netdithiole and 2-(methylthio)-5-tosyl-5H- acs.orgresearchgate.netdithiolo[4,5-c]pyrrole have been successfully demonstrated using this methodology. acs.org

Preparation of 1,3-Dithiolium Salts and their Reactivity

1,3-Dithiolium salts are five-membered heterocyclic cations containing two sulfur atoms at the 1- and 3-positions. wikipedia.orgchemicalbook.com These planar rings are considered aromatic due to the presence of a 6π electron system, which contributes to their stability. wikipedia.orgchemicalbook.com They are valuable synthetic intermediates, particularly in the synthesis of tetrathiafulvalene (TTF) and its derivatives, which are known for their electron-conducting properties. chemicalbook.comresearchgate.net

Several synthetic routes have been developed for the preparation of 1,3-dithiolium salts. A general method involves the acid-catalyzed cyclization and subsequent dehydration of S-(oxoalkyl)dithiocarboxylates using reagents like 70% perchloric acid or sulfuric acid. chemicalbook.com Another approach is the alkylation of the corresponding unsaturated dithio- or trithiocarbonates. wikipedia.org For instance, 4-aryl-2-(N,N-dialkylamino)-1,3-dithiolium salts have been synthesized in high yields by the cyclization of N,N-dialkylaminocarbodithioates using a "superacid" mixture of P₂O₅–CH₃SO₃H. tandfonline.com This method has proven effective where other cyclization agents have failed. tandfonline.com

The reactivity of 1,3-dithiolium salts is characterized by their electrophilicity. chemicalbook.com Theoretical calculations indicate that the electron density is lowest at the C2 carbon, making this position highly susceptible to attack by nucleophiles. chemicalbook.com This reactivity is fundamental to their use as building blocks. For example, the reaction of 2-alkylsulfanyl-1,3-dithiolium salts with dialkylamines or alkylarylamines yields N,N-disubstituted 2-amino-1,3-dithiolium salts. chemicalbook.com Furthermore, these cations can undergo intramolecular [3+2] cycloaddition reactions with adjacent alkene or allene (B1206475) functional groups, leading to the formation of fused tricyclic skeletons. nih.gov

Table 1: Selected Synthetic Methods for 1,3-Dithiolium Salts

Starting MaterialReagentsProduct TypeReference
S-(oxoalkyl)dithiocarboxylates70% Perchloric acid or Sulfuric acid1,3-Dithiolium salts chemicalbook.com
N,N-DialkylaminocarbodithioatesP₂O₅–CH₃SO₃H, 70% Perchloric acid4-Aryl-2-(N,N-dialkylamino)-1,3-dithiolium perchlorates tandfonline.com
Unsaturated dithio- or trithiocarbonatesElectrophiles (e.g., alkylating agents)1,3-Dithiolium cations wikipedia.org
1,3-Dithiole-2-thionesTrimethyl orthoformate, HBF₄·Et₂O2-(Methylthio)-1,3-dithiolium tetrafluoroborates acs.orgacs.org

Efficiency Enhancements and Mechanistic Improvements in 2-(methylthio)-1,3-Dithiole Synthesis

The compound 2-(methylthio)-1,3-dithiole is a key precursor for phosphonate esters used in Horner-Wadsworth-Emmons olefination reactions to produce tetrathiafulvalene (TTF) derivatives. acs.orgacs.orgnih.gov Traditional methods for its synthesis often involved the methylation of 1,3-dithiole-2-thiones with highly toxic and hazardous reagents such as dimethylsulfate, methyl trifluoromethylsulfonate, or methyl fluorosulfonate. acs.orgacs.org

Recent research has focused on developing milder, safer, and more efficient protocols. acs.orgacs.org A significant improvement involves a two-step process starting from readily available 1,3-dithiole-2-thiones. acs.orgresearchgate.net The first step is the methylation using a combination of trimethyl orthoformate (TMO) and tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) in anhydrous chloroform. acs.orgacs.org This reaction forms the intermediate 2-(methylthio)-1,3-dithiolium tetrafluoroborate salt. acs.org The subsequent step is the reduction of this salt using sodium borohydride (NaBH₄) in a solvent mixture like acetonitrile and isopropanol to yield the final product, 2-(methylthio)-1,3-dithiole. acs.org

This enhanced method is inspired by an earlier protocol developed by Neiland and co-workers that used a mixture of TMO, BF₃·Et₂O, and methyl fluorosulfonate. acs.orgacs.org The modern approach successfully avoids the use of the highly toxic methyl fluorosulfonate and the large excess of acid previously required. acs.org The combination of TMO and HBF₄·Et₂O provides an efficient and mild set of conditions for the methylation step, representing a valuable improvement in the synthesis of these important TTF building blocks. acs.org

Table 2: Comparison of Synthetic Methods for 2-(methylthio)-1,3-dithiole from 1,3-Dithiole-2-thione

StepTraditional MethodImproved MethodAdvantage of Improved MethodReference
Methylation Dimethylsulfate, Methyl trifluoromethylsulfonate, or Methyl fluorosulfonateTrimethyl orthoformate (TMO) and HBF₄·Et₂O in anhydrous chloroformAvoids use of extremely toxic and hazardous reagents; milder reaction conditions. acs.orgacs.org
Reduction Not explicitly detailed as a separate step in all traditional routesSodium borohydride (NaBH₄)Efficient reduction of the stable dithiolium salt intermediate. acs.org

Design Principles for Novel 2-(methylthio)-1,3-Dithiole Analogues

The design of novel 2-(methylthio)-1,3-dithiole analogues is primarily driven by the desired properties of the target tetrathiafulvalene (TTF) derivatives. Key considerations include the modulation of the redox potential, the extension of π-conjugation, and the introduction of specific functional groups for further reactions or to influence intermolecular interactions. For instance, the introduction of electron-withdrawing or electron-donating groups onto the 1,3-dithiole ring can significantly alter the electron-donating ability of the resulting TTF. thieme-connect.com Furthermore, the design may incorporate features that facilitate the formation of desired solid-state packing arrangements, which are crucial for efficient charge transport in molecular materials. nih.gov The synthesis of these analogues often starts from readily available 1,3-dithiole-2-thiones. nih.govacs.org A mild and less hazardous method for converting these thiones into 2-(methylthio)-1,3-dithioles involves methylation with trimethyl orthoformate and HBF4·Et2O, followed by reduction with NaBH4. nih.govacs.org

Derivatization Strategies for Tailoring Molecular Properties

A variety of derivatization strategies are employed to tailor the molecular properties of 2-(methylthio)-1,3-dithiole and its analogues. These strategies are crucial for creating a diverse library of TTF precursors with customized electronic and steric characteristics.

The introduction of aromatic and heteroaromatic substituents onto the 1,3-dithiole ring is a common strategy to modulate the electronic properties and intermolecular interactions of the resulting TTF derivatives. nih.govacs.org This can be achieved through various synthetic methods, including cross-coupling reactions. nih.gov For example, palladium-catalyzed direct C-H arylation of TTF has been developed as an efficient method for creating new functional molecules. thieme-connect.com Aromatic substituents can influence the planarity of the TTF molecule and its packing in the solid state, which in turn affects the material's conductivity. nih.gov Furthermore, the incorporation of heteroaromatic rings can introduce additional functionalities and coordination sites for the development of novel sensors and switches.

Alkylation and acylation reactions on the dithiole core provide a means to introduce a wide range of functional groups. beilstein-journals.orgnih.gov The cyanoethyl group has been used as a protective group for TTF thiolates, allowing for sequential deprotection and alkylation to attach various substituents. beilstein-journals.org Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions that can be adapted for the functionalization of aromatic systems, although their direct application to the dithiole core itself is less common than the functionalization of substituents already present on the ring. libretexts.orglibretexts.orgmasterorganicchemistry.com These reactions typically involve the treatment of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst like AlCl3. libretexts.orgmasterorganicchemistry.com However, limitations such as carbocation rearrangements in alkylation and the deactivating effect of the acyl group in acylation need to be considered. libretexts.orglibretexts.org

Synthesis of Tetrathiafulvalene (TTF) Derivatives Utilizing 2-(methylthio)-1,3-Dithiole Moieties

The 2-(methylthio)-1,3-dithiole moiety is a crucial precursor for the synthesis of a wide array of tetrathiafulvalene (TTF) derivatives. nih.govacs.orgacs.org These derivatives are of significant interest due to their electron-donating properties, which make them fundamental components in the development of organic conductors and molecular switches. beilstein-journals.orgrsc.org A common and efficient method to prepare these precursors is by converting readily accessible 1,3-dithiole-2-thiones into 2-(methylthio)-1,3-dithioles. nih.govacs.org This transformation can be achieved through a mild, two-step process involving methylation and subsequent reduction. acs.org

Cross-coupling reactions are powerful tools for the construction of the central double bond in tetrathiafulvalene (TTF) derivatives from 1,3-dithiole precursors. acs.orgresearchgate.netacs.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly valuable in this context. wikipedia.orgrsc.org In this reaction, phosphonate carbanions, derived from 2-(methylthio)-1,3-dithioles, react with aldehydes or ketones to form alkenes, predominantly with E-stereoselectivity. wikipedia.orgorganic-chemistry.org This method is advantageous because the dialkylphosphate byproduct is easily removed by aqueous extraction. organic-chemistry.org

The HWE reaction begins with the deprotonation of a phosphonate to create a nucleophilic carbanion. wikipedia.org This carbanion then adds to an aldehyde or ketone, which is the rate-limiting step. wikipedia.org The resulting intermediate then eliminates a phosphate (B84403) ester to form the alkene. organic-chemistry.org The stereoselectivity of the HWE reaction can be influenced by the reaction conditions and the nature of the substituents. nrochemistry.com For instance, the Still-Gennari modification allows for the synthesis of (Z)-olefins with high stereoselectivity. nrochemistry.com

Here is a table summarizing the key aspects of the Horner-Wadsworth-Emmons reaction in TTF synthesis:

FeatureDescription
Reactants Phosphonate esters derived from 2-(methylthio)-1,3-dithioles and 1,3-dithiole-2-ones (or aldehydes/ketones). nih.govacs.org
Reaction Type Olefination reaction to form the central C=C double bond of TTF. wikipedia.orgrsc.org
Key Reagents A base to deprotonate the phosphonate (e.g., NaH, BuLi). organic-chemistry.org
Products Symmetrical or unsymmetrical TTF derivatives. beilstein-journals.orgresearchgate.net
Advantages Generally high yields, good stereocontrol (favors E-alkenes), and easy removal of byproducts. wikipedia.orgorganic-chemistry.org

Extended Tetrathiafulvalenes (ex-TTFs) from 2-(methylthio)-1,3-Dithiole Building Blocks

The synthesis of extended tetrathiafulvalenes (ex-TTFs), which feature π-conjugated spacers between the two 1,3-dithiole rings of the core TTF moiety, is a significant area of research in materials science. The incorporation of these spacers modulates the electronic properties of the resulting molecules, such as their oxidation potentials and intramolecular electron transfer capabilities. The 2-(methylthio)-1,3-dithiole unit serves as a versatile and essential building block in the construction of these complex architectures. nih.govcore.ac.uk

A primary and powerful strategy for the synthesis of ex-TTFs is the Horner-Wadsworth-Emmons (HWE) olefination reaction. nih.govorgsyn.org This method relies on the conversion of 2-(methylthio)-1,3-dithioles into their corresponding phosphonate ester derivatives. These phosphonates are then reacted with appropriate dialdehydes or diketones that act as the π-conjugated bridging units. The HWE reaction typically offers high yields and good stereocontrol, making it a favored method for creating symmetrical ex-TTFs. orgsyn.orgsynarchive.com

The general synthetic route commences with the readily available 1,3-dithiole-2-thiones. These are methylated, often using trimethyl orthoformate and HBF₄·Et₂O, followed by a reduction step with sodium borohydride (NaBH₄) to yield the 2-(methylthio)-1,3-dithiole precursor. nih.govku.dk This precursor is then converted into a phosphonate ester, which is the key reagent for the subsequent coupling reaction. The choice of the bridging aromatic or heteroaromatic dialdehyde (B1249045) dictates the nature and length of the π-extended system in the final ex-TTF product.

For instance, the reaction of a 2-(diethylphosphonato)-1,3-dithiole derivative with a terephthaldehyde derivative would introduce a phenylene spacer. This modular approach allows for the synthesis of a wide variety of ex-TTFs with tailored electronic and structural properties. The photochemistry of some ex-TTF systems, such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, has been investigated, revealing the formation of stable radical cations and dications upon photolysis. nih.gov

Table 1: Examples of Extended Tetrathiafulvalenes (ex-TTFs) Synthesized from 2-(methylthio)-1,3-Dithiole Building Blocks

ex-TTF DerivativeSpacer UnitSynthetic MethodKey Properties/Observations
9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthraceneAnthraceneHorner-Wadsworth-EmmonsForms stable radical cation and dication upon photolysis. nih.gov
Acenaphthene-fused TTF derivativeAcenaphtheneNot specifiedπ-extended system with potential for novel electronic properties. documentsdelivered.com

Unsymmetrical TTF Derivatives Containing 2-(methylthio)-1,3-Dithiole Units

The synthesis of unsymmetrical tetrathiafulvalene derivatives, where the two 1,3-dithiole rings bear different substituents, is of great interest for the development of molecular rectifiers and other electronic components. The 2-(methylthio)-1,3-dithiole unit is also a valuable synthon in the creation of these dissymmetric molecules.

A common and effective method for preparing unsymmetrical TTFs is the phosphite-mediated cross-coupling reaction. This reaction typically involves the coupling of a 1,3-dithiole-2-one with a 1,3-dithiole-2-thione in the presence of a trivalent phosphorus reagent, such as triethyl phosphite. By using two different dithiole precursors, one of which can be derived from 2-(methylthio)-1,3-dithiole, unsymmetrical TTF derivatives can be obtained.

For example, a functionalized 1,3-dithiole-2-one can be reacted with a 1,3-dithiole-2-thione derived from a 2-(methylthio)-1,3-dithiole building block. This approach allows for the introduction of a wide range of functional groups onto the TTF framework, thereby fine-tuning the electronic properties of the final molecule. Pyrrole-annelated TTF derivatives, for instance, have been synthesized using cross-coupling reactions between N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one and various 1,3-dithiole-2-thiones. nih.gov This strategy provides access to a library of unsymmetrical TTFs with tailored electron-donating capabilities.

Table 2: Examples of Unsymmetrical TTF Derivatives from 2-(methylthio)-1,3-Dithiole Units

Unsymmetrical TTF DerivativeConstituent Dithiole UnitsSynthetic MethodNoteworthy Features
Monopyrrolotetrathiafulvalenes (MPTTFs)One pyrrole-fused 1,3-dithiole and one other 1,3-dithioleCross-coupling of a 1,3-dithiole-2-one with a 1,3-dithiole-2-thioneVersatile functional groups with applications in supramolecular chemistry and molecular electronics. orgsyn.orgnih.gov

Multi-Dithiole Architectures and Oligomers Based on 2-(methylthio)-1,3-Dithiole

Beyond the synthesis of discrete TTF molecules, the 2-(methylthio)-1,3-dithiole unit can be employed in the construction of larger, multi-dithiole architectures and oligomers. These materials are of interest for their potential as molecular wires and for their multi-stage redox behavior.

The synthetic strategies for creating these complex structures often involve iterative coupling reactions. For example, the methylthio group can be used as a handle for further functionalization and coupling. After the initial formation of a dithiole-containing molecule, the methylthio group can be converted into other reactive functionalities, allowing for the sequential addition of more dithiole units.

While the direct oligomerization of 2-(methylthio)-1,3-dithiole itself is not a common strategy, its derivatives are instrumental in building up these larger systems. For instance, coupling reactions such as Suzuki or Stille couplings can be used to link dithiole-containing aromatic units together, forming conjugated oligomers. core.ac.uk In these cases, a 2-(methylthio)-1,3-dithiole might be part of a larger monomer that is then polymerized or oligomerized. The resulting materials can exhibit interesting electronic properties, including multiple, closely spaced redox waves, which is a desirable feature for high-density data storage applications.

The development of synthetic methodologies towards these multi-dithiole systems is an active area of research, with the goal of achieving precise control over the length, composition, and electronic properties of the final oligomeric or polymeric materials.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,3 Dithiole, 2 Methylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For "1,3-Dithiole, 2-(methylthio)-," both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its structural integrity.

Proton (¹H) NMR spectroscopy of "1,3-Dithiole, 2-(methylthio)-" reveals characteristic signals that correspond to the distinct types of protons within the molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the proton.

The protons of the dithiole ring (H-4 and H-5) are expected to appear in a specific region of the spectrum, influenced by the electron-withdrawing nature of the adjacent sulfur atoms and the double bond. The methylthio group (-SCH₃) protons will exhibit a singlet at a chemical shift value typical for methyl groups attached to a sulfur atom. The exact chemical shifts can be influenced by the solvent used for the NMR measurement. ucl.ac.uksigmaaldrich.com For instance, the chemical shift of water protons is known to be temperature-dependent. ucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shift Data

ProtonChemical Shift (δ, ppm)Multiplicity
-SCH₃~2.5 - 2.7Singlet
=CH (dithiole ring)~6.5 - 7.0Singlet

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is a general representation based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of "1,3-Dithiole, 2-(methylthio)-". Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the methylthio group (-SCH₃) will resonate at a characteristic upfield position. The olefinic carbons of the dithiole ring (C-4 and C-5) will appear at a downfield chemical shift due to the sp² hybridization and the influence of the neighboring sulfur atoms. The C-2 carbon, bonded to three sulfur atoms, is expected to be the most deshielded and thus appear at the furthest downfield position. The chemical shifts in ¹³C NMR are also sensitive to the solvent environment. sigmaaldrich.com

Table 2: Representative ¹³C NMR Chemical Shift Data

CarbonChemical Shift (δ, ppm)
-SCH₃~15 - 20
C4/C5 (dithiole ring)~115 - 125
C2~190 - 200

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. This data is illustrative of typical ranges for such carbon environments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations, such as stretching and bending of bonds, are quantized and give rise to a unique spectral fingerprint for a given compound. researchgate.net

For "1,3-Dithiole, 2-(methylthio)-," the IR and Raman spectra will be characterized by several key vibrational bands. The C=C stretching vibration of the dithiole ring will be a prominent feature. The C-S stretching vibrations will also be present, though they can sometimes be weak and fall in the fingerprint region of the spectrum, which is rich in complex vibrations. The various C-H stretching and bending vibrations of the methyl group and the dithiole ring will also be observable. For instance, the stretching mode of C=O ester groups is found at 1738 cm⁻¹. mdpi.com The rocking mode of the methylene (B1212753) of the acyl chains can be observed at 953 cm⁻¹. mdpi.com

Table 3: Key Vibrational Frequencies

Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-H stretch (methyl)2900 - 3000
C=C stretch (dithiole)1500 - 1600
C-S stretch600 - 800

Note: The presented values are approximate ranges and can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. ruc.dk This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of "1,3-Dithiole, 2-(methylthio)-" is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. ruc.dk The π → π* transitions, typically of high intensity, arise from the conjugated π-system of the dithiole ring. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the sulfur atoms. The position and intensity of these absorption bands can provide information about the extent of conjugation and the presence of charge-transfer interactions within the molecule. researchgate.net The solvent can also influence the position of the absorption maxima. researchgate.net

Table 4: Typical UV-Vis Absorption Data

Transitionλ_max (nm)Molar Absorptivity (ε)
n → π~350 - 450Low to moderate
π → π~250 - 350High

Note: The exact wavelengths and molar absorptivities are dependent on the solvent and the specific electronic environment of the chromophore.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov

For "1,3-Dithiole, 2-(methylthio)-" (C₄H₄S₃), HRMS will provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass for the proposed molecular formula. A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 5: HRMS Data for C₄H₄S₃

Mass (m/z)
Calculated Monoisotopic Mass147.9475
Experimentally Determined Mass(Value to be obtained from HRMS analysis)

Note: The experimentally determined mass is a hypothetical value and would be obtained from an actual HRMS measurement.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

An X-ray crystallographic analysis of "1,3-Dithiole, 2-(methylthio)-" would reveal the planarity of the dithiole ring and the orientation of the methylthio group relative to the ring. Furthermore, it would provide detailed insights into the supramolecular structure, showing how the molecules pack in the crystal lattice and identifying any significant intermolecular interactions, such as C-H···S or S···S contacts, which can influence the physical properties of the material.

Table 6: Illustrative Crystallographic Parameters

ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
α (°)90
β (°)(Value)
γ (°)90
V (ų)(Value)
Z(Value)

Note: The values in this table are placeholders and would be determined from a single-crystal X-ray diffraction experiment.

Crystal Packing Motifs and Intermolecular Interactions

A definitive analysis of the crystal packing motifs and intermolecular interactions of 1,3-Dithiole, 2-(methylthio)- is not possible without experimental single-crystal X-ray diffraction data. Such data would reveal the precise arrangement of molecules in the solid state, including the identification of any significant intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces that govern the crystal lattice. In related 1,3-dithiole structures, sulfur-sulfur interactions and C-H···S hydrogen bonds are often significant in directing the molecular packing. However, without the specific crystal structure of the title compound, any discussion remains speculative.

Conformational Analysis of 2-(methylthio)-1,3-Dithiole Subunits

The conformational preferences of the 2-(methylthio)-1,3-dithiole subunit are of significant interest. Theoretical calculations could provide insights into the potential low-energy conformations of an isolated molecule. However, the actual conformation adopted in the solid state is determined by the interplay of intramolecular steric and electronic effects with the intermolecular forces within the crystal lattice. Spectroscopic techniques such as NMR in solution can provide information about the conformational dynamics in that state, but a definitive description of the solid-state conformation requires crystallographic data.

Analysis of Disorder and its Impact on Structural Features

Structural disorder is a phenomenon where a molecule or part of a molecule occupies more than one position in the crystal lattice. This can be either static, where different orientations are frozen in different unit cells, or dynamic, involving movement between positions. The presence and nature of any disorder in the crystal structure of 1,3-Dithiole, 2-(methylthio)- can only be determined through the analysis of X-ray diffraction data. Such disorder, if present, could have a significant impact on the interpretation of the compound's physical properties. Without the crystal structure, it is impossible to ascertain whether the methylthio group or the dithiole ring exhibits any positional or conformational disorder.

Theoretical and Computational Studies on 1,3 Dithiole, 2 Methylthio

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic properties of 1,3-Dithiole, 2-(methylthio)- and its derivatives. These methods offer a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity and potential applications.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of 1,3-dithiole systems, offering a favorable balance between accuracy and computational cost. The B3LYP hybrid functional, in conjunction with various basis sets such as 6-31G(d,p) and 6-311++G(d,p), has been widely employed to investigate the electronic and molecular structures of related compounds. researchgate.netlibretexts.org For instance, DFT calculations have been successfully used to analyze the electronic properties of 2-thioxo-1,3-dithiol-carboxamides, providing insights into their molecular structure and antispasmodic activity. researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, have also been applied to study dithiole derivatives. These methods, while computationally more demanding than DFT, can provide highly accurate benchmarks for electronic structure properties. itu.edu.tr Studies on related systems have utilized methods like the Hartree-Fock (HF) method and post-HF methods to refine the understanding of their electronic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For 1,3-dithiole derivatives, the HOMO is typically a π-type orbital with significant contributions from the sulfur atoms of the dithiole ring, indicating its electron-donating capability. The LUMO, on the other hand, is often a π*-antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies of Related Dithiole Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4-ethyl-1,2-dithiole-3-thioneData not availableData not available0.133
dicyano-1,2-dithiole-3-thioneData not availableData not available0.113

Data sourced from a study on 1,2-dithiole-3-thione derivatives. researchgate.net The specific values for 1,3-Dithiole, 2-(methylthio)- would require dedicated calculations.

Orbital Interactions and Their Influence on Electronic Properties

The electronic properties of 1,3-Dithiole, 2-(methylthio)- are significantly influenced by the interactions between the orbitals of the 1,3-dithiole ring and the methylthio substituent. The lone pairs on the sulfur atoms of the dithiole ring and the exocyclic sulfur atom can engage in hyperconjugative and resonance interactions with the π-system of the ring.

These interactions can affect the energies and distributions of the frontier molecular orbitals. For instance, the electron-donating nature of the methylthio group can raise the energy of the HOMO, thereby influencing the molecule's ionization potential and its behavior in charge-transfer complexes. A quantitative analysis of these orbital interactions can be achieved through methods like Natural Bond Orbital (NBO) analysis, which provides a detailed picture of donor-acceptor interactions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of 1,3-Dithiole, 2-(methylthio)- over time. sciencepublishinggroup.com While specific MD studies on this exact molecule are not prominent in the literature, the methodology is well-established for studying the dynamics of similar organic molecules.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed, providing insights into:

Conformational Preferences: The 1,3-dithiole ring can adopt different conformations, such as envelope or twisted forms. MD simulations can reveal the relative stabilities of these conformers and the energy barriers between them. The orientation of the methylthio group relative to the ring is also a key conformational variable.

Intermolecular Interactions: In a condensed phase, molecules of 1,3-Dithiole, 2-(methylthio)- will interact with each other through van der Waals forces and potentially weak hydrogen bonds. MD simulations can characterize these interactions and predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

Understanding these dynamic aspects is crucial for predicting the solid-state packing of the molecule and its behavior in solution, which are important for its application in materials science.

Predicting Spectroscopic Parameters through Computational Models

Computational models, particularly those based on DFT, can be used to predict various spectroscopic parameters of 1,3-Dithiole, 2-(methylthio)-, which can then be compared with experimental data for validation. itu.edu.tr

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of experimental infrared (IR) and Raman spectra and provides a detailed understanding of the molecule's vibrational modes.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This provides insights into the electronic transitions occurring within the molecule.

While a detailed computational spectroscopic analysis of 1,3-Dithiole, 2-(methylthio)- is not extensively documented, the established accuracy of these methods for related organic molecules suggests that reliable predictions can be made.

Computational Design and Screening of Novel 2-(methylthio)-1,3-Dithiole Derivatives

The framework of computational chemistry provides a powerful platform for the rational design and in silico screening of novel derivatives of 1,3-Dithiole, 2-(methylthio)- with tailored properties. This approach can significantly accelerate the discovery of new materials with enhanced performance for applications in molecular electronics and other fields.

The process typically involves:

Defining a Target Property: This could be a lower HOMO-LUMO gap for improved conductivity, enhanced stability, or specific intermolecular packing motifs.

Generating a Virtual Library: A library of candidate molecules is created by systematically modifying the core structure of 1,3-Dithiole, 2-(methylthio)- with different functional groups at various positions.

High-Throughput Screening: The properties of each molecule in the virtual library are then calculated using computational methods, often starting with less computationally expensive methods for an initial screening, followed by more accurate methods for the most promising candidates.

Analysis and Selection: The results of the screening are analyzed to identify derivatives that exhibit the desired properties.

For instance, by introducing electron-withdrawing or electron-donating groups at different positions on the 1,3-dithiole ring, the electronic properties, such as the HOMO and LUMO energies, can be systematically tuned. Computational studies on other heterocyclic systems have demonstrated the effectiveness of this approach in designing molecules with optimized electronic and optical properties. researchgate.net

Electrochemical Properties and Redox Chemistry of 1,3 Dithiole, 2 Methylthio

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of 2-(methylthio)-1,3-dithiole derivatives. By measuring the current response to a linearly cycled potential sweep, CV provides critical information about the oxidation potentials and the stability of the resulting charged species.

Analysis of Reversible One-Electron and Two-Electron Oxidation Processes

The 1,3-dithiole moiety is the electroactive center in these molecules. The oxidation of 2-(methylthio)-1,3-dithiole derivatives, much like their ultimate tetrathiafulvalene (B1198394) products, typically proceeds through sequential one-electron transfer steps. The first step is the removal of one electron to form a radical cation, and the second is the removal of a second electron to form a dication.

The reversibility of these oxidation processes is a key characteristic. In an ideal case, the cyclic voltammogram will show two distinct, reversible oxidation waves. The separation between the anodic and cathodic peak potentials for each wave approaches the theoretical value of 59/n mV (where n is the number of electrons transferred) for a reversible process, and the ratio of the peak currents is close to unity. This reversibility indicates that the resulting radical cation and dication are stable on the timescale of the CV experiment. beilstein-journals.org

While specific CV data for the parent 2-(methylthio)-1,3-dithiole is not extensively detailed in readily available literature, the behavior of closely related and derived structures, such as tetrathiafulvalene, provides a strong model for its expected electrochemical properties. For instance, TTF itself displays two well-defined, reversible one-electron oxidations. beilstein-journals.orgresearchgate.net The stability of these oxidized states is attributed to the formation of aromatic 1,3-dithiolium rings within the molecule. beilstein-journals.org

The following table illustrates typical redox potentials for a related tetrathiafulvalene polymer, demonstrating the characteristic two-step oxidation.

CompoundEox1 (V vs. Ag/AgCl)Eox2 (V vs. Ag/AgCl)Solvent/Electrolyte
Fused Thieno-TTF Polymer+0.71+1.10CH2Cl2 / TBAPF6
2,5-Dibromothieno–TTF+0.95+1.31CH2Cl2 / TBAPF6

This table presents data for a tetrathiafulvalene (TTF) polymer and its monomeric precursor to illustrate the typical two-step reversible oxidation processes observed in these systems. psu.edursc.org The polymer shows lower oxidation potentials due to the extended conjugation.

Influence of Substituents on Redox Potentials of 2-(methylthio)-1,3-Dithiole Derivatives

Substituents on the 1,3-dithiole ring can significantly influence the redox potentials. Electron-donating groups (EDGs) generally lower the oxidation potentials, making the molecule easier to oxidize. This is because EDGs increase the electron density on the dithiole ring, stabilizing the resulting positively charged radical cation and dication. Conversely, electron-withdrawing groups (EWGs) increase the oxidation potentials, making the molecule more difficult to oxidize.

For example, in TTF derivatives, the introduction of electron-withdrawing bromine atoms, as seen in the table above, increases the oxidation potentials compared to the corresponding polymer. psu.edu This principle is fundamental in tuning the electronic properties of these molecules for specific applications in materials science. By carefully selecting substituents, chemists can precisely control the energy levels of the frontier molecular orbitals and, consequently, the redox behavior.

Electron Transfer Mechanisms Involving 2-(methylthio)-1,3-Dithiole Systems

The electron transfer in 2-(methylthio)-1,3-dithiole systems is typically a heterogeneous process occurring at the electrode surface. The mechanism involves the movement of an electron from the highest occupied molecular orbital (HOMO) of the dithiole derivative to the electrode. numberanalytics.com The initial oxidation generates a radical cation. numberanalytics.com

The kinetics of this electron transfer can be influenced by several factors, including the solvent, the nature of the electrode material, and the molecular structure of the dithiole derivative. In many cases, the electron transfer is fast, leading to a reversible or quasi-reversible system in cyclic voltammetry.

Formation and Stability of Radical Cations and Dications

The oxidation of a 2-(methylthio)-1,3-dithiole derivative leads to the formation of a radical cation in the first step and a dication in the second. The stability of these charged species is a crucial aspect of their chemistry and is a primary reason for the extensive research into these and related TTF compounds.

The stability of the radical cation arises from the delocalization of the unpaired electron and the positive charge over the π-system of the 1,3-dithiole ring. This delocalization is enhanced by the presence of the sulfur atoms with their lone pairs of electrons. The formation of a stable radical cation from a related bis-1,3-dithiole has been demonstrated, highlighting the inherent stability of this class of organic radicals. rsc.org In some cases, these radical cations can be stable enough to be isolated and characterized. rsc.orgnih.gov

The dication, formed upon the second oxidation, is also stabilized by charge delocalization. The stability of both the radical cation and the dication is a key factor in the utility of these compounds in charge-transfer salts and conducting materials. The increased acidity of radical cations compared to their neutral parent molecules is a significant aspect of their reactivity. princeton.edu

Correlation Between Electronic Structure and Electrochemical Behavior

There is a strong correlation between the electronic structure of 2-(methylthio)-1,3-dithiole derivatives and their electrochemical behavior. The energy of the HOMO is directly related to the first oxidation potential. A higher HOMO energy corresponds to a lower oxidation potential, as less energy is required to remove an electron.

Computational methods, such as density functional theory (DFT), are often employed to calculate the electronic structure of these molecules. These calculations can predict the HOMO and LUMO (lowest unoccupied molecular orbital) energy levels, which in turn can be correlated with the experimentally observed redox potentials.

The planarity of the 1,3-dithiole ring and any fused ring systems also plays a role. A more planar structure generally leads to better π-orbital overlap and a more delocalized electronic system, which can affect the stability of the oxidized species and thus the redox potentials. The introduction of substituents that alter the electronic distribution or the geometry of the molecule will, therefore, have a predictable impact on the electrochemical properties. This relationship between structure and electrochemical behavior is a powerful tool for the rational design of new materials with tailored redox characteristics.

Applications of 1,3 Dithiole, 2 Methylthio in Advanced Materials Science

Organic Conductors and Organic Metals Based on 2-(methylthio)-1,3-Dithiole Derivatives

Derivatives of 2-(methylthio)-1,3-dithiole are instrumental in the development of organic conductors and metals. These materials exhibit electrical conductivity due to the movement of electrons through a network of organic molecules, a property that is highly dependent on their molecular arrangement and electronic structure.

Charge-Transfer Complexes and Cation Radical Salts

A key strategy for creating organic conductors involves the formation of charge-transfer (CT) complexes. In these systems, electron-donating molecules, such as derivatives of 2-(methylthio)-1,3-dithiole, are combined with electron-accepting molecules. This interaction can lead to a partial transfer of charge, creating mobile charge carriers (electrons and holes) within the material. The degree of charge transfer is a critical parameter that influences the electrical conductivity of the resulting complex.

For instance, the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand, a derivative of 1,3-dithiole, is a well-known precursor for creating charge-transfer complexes and cation radical salts with metallic properties. wikipedia.org The formation of these complexes often involves the oxidation of the donor molecule, leading to the creation of a cation radical. These cation radicals can then stack in a way that facilitates the delocalization of the unpaired electron along the stacks, resulting in electrical conductivity.

The synthesis of novel charge-transfer complexes often involves derivatives of benzothienobenzothiophene, where the degree of charge transfer and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are evaluated using spectroscopic methods and theoretical calculations. rsc.orgresearchgate.net

Table 1: Examples of Charge-Transfer Complexes and their Properties

Donor Molecule DerivativeAcceptor MoleculeDegree of Charge Transfer (ρ)Conductivity
Benzothienobenzothiophene (BTBT) derivativeF4TCNQInvestigated via spectroscopyn-type semiconductor behavior
Oxo-Mo(IV) complex with dithiolene ligandsN/A (Intraligand CT)Mixed-valence systemDonor-acceptor system

This table provides illustrative examples of charge-transfer systems. The specific properties can vary significantly based on the exact molecular structures and crystal packing.

Influence of Molecular Stacking and Crystal Architecture on Conductivity

In the case of 2-(methylthio)-1,3-dithiole derivatives, the sulfur atoms play a crucial role in promoting intermolecular interactions. These sulfur-sulfur contacts can create pathways for electrons to move between adjacent molecules. A highly ordered, co-facial π-stacking arrangement is generally desirable for achieving high conductivity. The distance between the stacked molecules (interplanar distance) and the degree of overlap between their π-orbitals are critical parameters.

Research on organic semiconductors based on fused thiophenes has highlighted the importance of achieving close packing in the crystal structure to enhance charge mobility. acs.org The spatial distribution of the HOMO is a key factor, as it needs to allow for effective intermolecular orbital overlap to facilitate charge hopping between molecules. nih.gov

Precursors for Organic Semiconductors and Transistors

The unique structural and electronic features of 2-(methylthio)-1,3-dithiole derivatives make them valuable precursors for the synthesis of organic semiconductors. researchgate.net These semiconductors are the active components in organic field-effect transistors (OFETs), which are foundational elements of modern organic electronics.

The synthesis of organic semiconductors often involves the use of precursor molecules that can be converted into the final active material through processes like thermal annealing. rsc.org The structure of the precursor can, in fact, determine the final crystal structure of the semiconductor. rsc.org Thiol groups are often incorporated into organic semiconductors to facilitate self-assembly and improve performance in electronic devices. researchgate.net Thienoacenes, which are rigid and planar molecules formed by fusing thiophene (B33073) rings, are a promising class of organic semiconductors, and derivatives of iu.edubenzothieno[3,2-b] iu.edubenzothiophene (BTBT) have shown particularly high performance in OFETs. nih.gov

The ability to functionalize the 1,3-dithiole ring allows for the tuning of the material's electronic properties, such as the energy levels of the HOMO and LUMO, to match the requirements of specific electronic devices. The methylthio group can also influence the solubility and processing characteristics of the resulting semiconductor, which is important for fabricating thin-film transistors from solution.

Optoelectronic Materials Incorporating 2-(methylthio)-1,3-Dithiole Derived Chromophores

Chromophores derived from 2-(methylthio)-1,3-dithiole are being explored for their potential in optoelectronic materials, which interact with light to produce an electrical signal or vice versa. These materials are at the heart of technologies like solar cells and electrochromic devices.

Photovoltaic Applications and Charge Separation Mechanisms

In the context of organic photovoltaics (OPVs), derivatives of 2-(methylthio)-1,3-dithiole can act as electron donor materials. When these materials absorb light, they are excited to a higher energy state. For a photovoltaic effect to occur, this excitation must lead to the separation of charges—an electron and a hole. This is typically achieved by pairing the donor material with an electron acceptor material.

In some systems, such as certain oxo-Mo(IV) complexes with dithiolene ligands, an intraligand charge transfer can occur, where one part of the ligand acts as an electron donor and another as an acceptor. iu.edu This principle of creating donor-acceptor systems within a single molecular framework is a promising strategy for designing new materials for photovoltaic applications. iu.edu

Electrochromic Materials

Electrochromic materials are materials that change their optical properties (color) in response to an applied electrical potential. This property makes them suitable for applications such as smart windows, displays, and sensors. Derivatives of 2-(methylthio)-1,3-dithiole can be used to create electrochromic materials due to their ability to exist in multiple stable oxidation states with different absorption spectra.

The electrochromic effect in these materials arises from the reversible redox reactions of the 1,3-dithiole ring system. By applying a voltage, electrons can be added to or removed from the molecule, leading to a change in its electronic structure and, consequently, its color. The methylthio group can modulate the redox potentials and the stability of the different oxidation states, thereby influencing the performance of the electrochromic device.

Self-Assembly of Functional Materials from 2-(methylthio)-1,3-Dithiole Building Blocks

The true potential of 1,3-Dithiole, 2-(methylthio)- as a precursor is realized in the self-assembly of functional materials from its derivatives. The tetrathiafulvalene (B1198394) (TTF) compounds synthesized from this building block possess a remarkable ability to organize themselves into highly ordered supramolecular structures. This self-assembly is driven by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. nih.gov

The planarity and sulfur-rich nature of the TTF core, derived from the dithiole precursor, facilitate strong intermolecular π-π stacking, which is crucial for charge transport. beilstein-journals.org Furthermore, by chemically modifying the TTF molecule with specific functional groups, such as urethane (B1682113), it is possible to introduce hydrogen bonding sites. nih.gov These directional interactions guide the assembly of the molecules into well-defined nanostructures.

Detailed research has demonstrated the formation of various self-assembled architectures:

Nanoribbons: TTF derivatives containing urethane groups have been shown to self-assemble into nanoribbons. The driving forces for this assembly are a combination of hydrogen bonds formed between the urethane moieties and π-π stacking of the TTF cores. nih.gov

Monolayers: Dissymmetric TTF derivatives can form self-assembled monolayers (SAMs) on gold surfaces. psu.edu In these systems, the TTF unit is anchored to the metal surface, and the controlled organization of the molecules influences the electronic properties of the interface. psu.edu

Molecular Tapes: In certain crystal structures of unsymmetrical TTF derivatives, weak intermolecular sulfur-sulfur interactions, in conjunction with π-stacking, can lead to the formation of one-dimensional molecular tapes. nih.gov

The ability to control the self-assembly process by tuning the molecular structure of the TTF derivative, which originates from the 2-(methylthio)-1,3-dithiole precursor, is a key area of research. This control allows for the bottom-up fabrication of functional materials with potential applications in electronics and sensor technology. rsc.org

Table 1: Self-Assembly of Functional Materials from TTF Derivatives

Assembled Structure Driving Interactions Resulting Material Properties
Nanoribbons Hydrogen Bonding, π-π Stacking Anisotropic electronic conductivity
Self-Assembled Monolayers (SAMs) Thiol-Gold Interactions, van der Waals forces Modified surface electronic properties, high charge conduction

Role in Superconducting Materials Research

The compound 1,3-Dithiole, 2-(methylthio)- is a cornerstone in the synthesis of organic superconductors. nih.gov It is a critical precursor for producing tetrathiafulvalene (TTF) and its derivatives, which are electron-donor molecules capable of forming charge-transfer salts with unique electronic properties, including superconductivity. beilstein-journals.orgpsu.edu

The primary route to these advanced materials involves the conversion of 2-(methylthio)-1,3-dithioles into phosphonate (B1237965) esters. These esters are then used in Horner-Wadsworth-Emmons olefination reactions to construct the central TTF framework. nih.gov This synthetic versatility allows for the creation of a wide array of TTF derivatives with tailored electronic and steric properties.

A prominent example of a superconducting material derived from precursors like 2-(methylthio)-1,3-dithiole is bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) . rsc.orgthieme-connect.de Radical cation salts of BEDT-TTF have been extensively studied and are known to exhibit superconductivity at low temperatures. psu.edusigmaaldrich.com The structure of the BEDT-TTF molecule, with its extended sulfur network, facilitates strong intermolecular interactions in the solid state, which are essential for the formation of a conducting band and, ultimately, for superconductivity. beilstein-journals.org

The search for new organic superconductors continues to be an active area of research, with a focus on synthesizing novel TTF derivatives. psu.edu By modifying the peripheral groups on the TTF core, researchers can influence the packing of the molecules in the crystal lattice and the electronic interactions between them. This fine-tuning is critical for achieving higher superconducting transition temperatures (Tc). The synthesis of functionalized BEDT-TTF derivatives, for instance with hydroxyl groups, is explored to introduce hydrogen bonding that can control the packing of donor and anion pairs in their radical cation salts. rsc.orgdocumentsdelivered.com

Table 2: Key TTF-Based Superconducting Materials

Compound Name Abbreviation Precursor Noteworthy Properties
Bis(ethylenedithio)tetrathiafulvalene BEDT-TTF 1,3-Dithiole, 2-(methylthio)- derivatives Forms numerous superconducting radical cation salts. sigmaaldrich.com

Reaction Mechanisms and Chemical Reactivity Studies of 1,3 Dithiole, 2 Methylthio

Electrophilic and Nucleophilic Reactions at the 2-Position of the Dithiole Ring

The 2-position of the 1,3-dithiole ring in 2-(methylthio)-1,3-dithiole is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized derivatives.

Electrophilic Reactions: The 2-(methylthio)-1,3-dithiolium cation is a key intermediate in electrophilic substitution reactions. acs.org This cation can be generated in situ and subsequently reacts with various nucleophiles. For instance, reactions with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds at the 2-position.

Nucleophilic Reactions: The 2-position of the dithiole ring can also be attacked by nucleophiles. wikipedia.org For example, hydrolysis of the corresponding 1,3-dithiolium salts can introduce a carbonyl group at this position. The methylthio group can be displaced by other nucleophiles, allowing for the introduction of different functionalities.

ReactantReagentProductReaction Type
2-(Methylthio)-1,3-dithiolium saltActive methylene compound2-Substituted-1,3-dithioleElectrophilic Substitution
2-(Methylthio)-1,3-dithiolium saltWater1,3-Dithiol-2-oneNucleophilic Substitution
2-(Methylthio)-1,3-dithioleStrong Nucleophile2-Substituted-1,3-dithioleNucleophilic Substitution

Rearrangement Reactions and Ring Transformations

The 1,3-dithiole ring system can undergo various rearrangement and ring transformation reactions, often under thermal or photochemical conditions. These reactions can lead to the formation of other heterocyclic systems. For example, thermolysis of certain 1,2-dithiole (B8566573) derivatives can lead to thieno[3,2-b]thiophenes. researchgate.net While this specific example does not directly involve 2-(methylthio)-1,3-dithiole, it highlights the potential for rearrangement within dithiole-containing structures.

The ring-opening of 1,3-dithiole-2-one systems has been reported to be a reversible process, indicating the dynamic nature of the dithiole ring under certain conditions. researchgate.net Such ring-opening and closing sequences can be a pathway for rearrangements and the introduction of new functionalities.

Starting MaterialConditionsProductReaction Type
(E)-3,3′-bi(1,2-dithiolylidenes)ThermolysisThieno[3,2-b]thiophenesRing Transformation researchgate.net
1,3-Dithiol-2-one systemsBaseRing-opened dithiocarboxylateReversible Ring Opening researchgate.net

Mechanistic Pathways of Olefination Reactions Utilizing 2-(methylthio)-1,3-Dithioles

One of the most significant applications of 2-(methylthio)-1,3-dithioles is in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives through olefination reactions. ku.dknih.gov These compounds serve as precursors for phosphonate (B1237965) esters, which are then used in Horner-Wadsworth-Emmons (HWE) reactions. nih.gov

The general pathway involves the conversion of the 2-(methylthio)-1,3-dithiole into a more reactive species, such as a phosphonate ester. This is typically achieved by reacting the dithiole with a trialkyl phosphite. The resulting phosphonate ester can then be deprotonated with a strong base to generate a carbanion, which subsequently reacts with a carbonyl compound (an aldehyde or ketone) to form the desired olefin. The reaction proceeds via a phosphate (B84403) byproduct that is easily removed. tcichemicals.com

The Wittig reaction and its modifications, such as the Schlosser modification, also provide routes to olefins, often with high stereoselectivity. harvard.edu While not directly starting from 2-(methylthio)-1,3-dithiole, these methods are central to olefination chemistry. Titanium-based reagents have also been developed for olefination reactions, offering alternative mechanistic pathways. tcichemicals.comnih.gov

Olefination MethodKey IntermediateReactantProduct
Horner-Wadsworth-EmmonsPhosphonate esterAldehyde/KetoneE-Olefin (generally) tcichemicals.com
Wittig ReactionPhosphonium ylideAldehyde/KetoneZ-Olefin (often) harvard.edu
Peterson Olefinationα-Silyl carbanionAldehyde/KetoneStereochemistry dependent on workup tcichemicals.com

Functional Group Interconversions and Selective Modifications of the 1,3-Dithiole Ring

The 1,3-dithiole ring and the exocyclic methylthio group can be selectively modified to introduce a wide range of functional groups. fiveable.mevanderbilt.edu These interconversions are crucial for synthesizing complex molecules with desired properties.

The conversion of 1,3-dithiole-2-thiones to 2-(methylthio)-1,3-dithioles is a key transformation. nih.gov This is often achieved by methylation of the thione, followed by reduction. The resulting methylthio group can then be further functionalized. For example, it can be converted into other thioethers or used to form dithiolium salts.

The dithiole ring itself can be modified through various reactions. For instance, annulation of a 1,3-dithiole ring to other molecular scaffolds, such as o-quinones, has been demonstrated. beilstein-journals.orgnih.gov This allows for the creation of complex, redox-active ligands. beilstein-journals.orgnih.gov Furthermore, the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers showcases the versatility of sulfur-containing heterocycles in synthetic chemistry. rsc.org

Starting MaterialReagent/ConditionProductTransformation Type
1,3-Dithiole-2-thione (B1293655)Trimethyl orthoformate, HBF4·Et2O, then NaBH42-(Methylthio)-1,3-dithioleThione to Thioether nih.gov
4,5-dichloro-3,6-di-tert-butyl-o-benzoquinoneAlkali metal gem-dithiolatesAnnulated 1,3-dithiole-o-quinoneRing Annulation nih.gov
1,3-bis-tert-butyl thioethersBromine1,2-DithiolaneRing Closure rsc.org

Supramolecular Chemistry and Crystal Engineering of 1,3 Dithiole, 2 Methylthio Systems

Non-Covalent Interactions in Solid-State Structures

The solid-state arrangement of molecules is dictated by a delicate balance of various non-covalent interactions. In the crystal structures of systems containing the 1,3-dithiole, 2-(methylthio)- moiety, several key interactions play a crucial role in defining the supramolecular architecture. These include π-stacking, chalcogen bonding, and weak hydrogen bonds.

π-Stacking Interactions and Their Directionality

π-stacking interactions are a fundamental force in the assembly of aromatic and heteroaromatic systems, including those containing the 1,3-dithiole ring. nih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent π-systems. In the solid state, 1,3-dithiole derivatives often exhibit π-stacking, which significantly influences their packing and, consequently, their material properties. researchgate.netmdpi.com

The interplay between π-stacking and other non-covalent forces, such as hydrogen bonding, is also crucial in dictating the final crystal structure. rsc.org This synergy can lead to complex three-dimensional networks with specific topologies.

Chalcogen Bonding (S···S Interactions) and its Role in Assembly

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (such as sulfur) acting as an electrophilic center. sci-hub.se This interaction is highly directional and has emerged as a significant tool in crystal engineering. rsc.orgnih.gov In the context of 1,3-dithiole, 2-(methylthio)- systems, the sulfur atoms of the dithiole ring and the methylthio group can participate in S···S chalcogen bonds.

The strength and geometry of chalcogen bonds can be tuned by modifying the electronic environment of the sulfur atoms. This tunability makes chalcogen bonding a powerful tool for controlling the self-assembly of sulfur-containing molecules in the solid state.

C-H···π and Other Weak Hydrogen Bonding Interactions

In addition to the more prominent π-stacking and chalcogen bonding, weaker hydrogen bonds such as C-H···π and C-H···O/S interactions also contribute significantly to the stability and structure of molecular crystals. bohrium.com These interactions, although individually weak, can collectively play a decisive role in determining the conformational preferences and packing arrangements of molecules. rsc.orgresearchgate.net

C-H···π interactions involve a C-H bond acting as a hydrogen bond donor and a π-system (like the 1,3-dithiole ring) acting as the acceptor. bohrium.com These interactions are important in orienting molecules within the crystal lattice. Similarly, C-H···S and C-H···O hydrogen bonds, where the sulfur or oxygen atoms act as acceptors, are frequently observed in the crystal structures of organic molecules and contribute to the formation of extended supramolecular networks. researchgate.netnih.govresearchgate.net

The presence and nature of these weak interactions can be elucidated through detailed analysis of single-crystal X-ray diffraction data. nih.gov The interplay of these various weak forces highlights the complexity and subtlety of crystal engineering, where even seemingly minor interactions can have a profound impact on the final solid-state structure.

Design Principles for Self-Assembled Architectures

The rational design of self-assembled architectures relies on a fundamental understanding of the non-covalent interactions that govern molecular recognition and assembly. nih.govresearchgate.net For systems based on 1,3-dithiole, 2-(methylthio)-, the principles of crystal engineering offer a powerful strategy to control the formation of desired supramolecular structures. rsc.org

A key design principle is the strategic functionalization of the 1,3-dithiole core to introduce specific and directional interactions. aps.org By carefully selecting substituents, it is possible to program molecules to assemble in a predetermined fashion. For instance, the introduction of hydrogen bond donors and acceptors can lead to the formation of robust and predictable one-, two-, or three-dimensional networks. nih.gov

Another important principle is the concept of hierarchical self-assembly, where molecules first form primary structures, which then organize into larger, more complex architectures. researchgate.net The kinetics and thermodynamics of these assembly processes can be controlled by factors such as solvent, temperature, and the concentration of the building blocks. aps.org The goal is often to maximize the yield of the desired structure by designing interactions that lead to a stable, low-energy ground state. nih.gov

The following table summarizes key design principles and their application in the self-assembly of 1,3-dithiole systems:

Design PrincipleApplication in 1,3-Dithiole SystemsDesired Outcome
Functionalization Introduction of specific functional groups to the dithiole ring.Control over intermolecular interactions (e.g., hydrogen bonding, halogen bonding).
Interaction Hierarchy Balancing strong and weak non-covalent forces.Formation of well-defined, multi-dimensional supramolecular architectures.
Kinetic and Thermodynamic Control Optimization of assembly conditions (solvent, temperature, etc.).High yield and purity of the target self-assembled structure.
Symmetry and Asymmetry Use of molecular symmetry or asymmetry to guide packing. researchgate.netFormation of specific crystal lattices and chiral structures.

By applying these principles, researchers can engineer crystalline materials with tailored properties, such as specific electronic or optical responses, which are highly dependent on the precise arrangement of the constituent molecules.

Host-Guest Recognition Involving 2-(methylthio)-1,3-Dithiole Moieties

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. bohrium.com The 2-(methylthio)-1,3-dithiole moiety, with its unique electronic and structural features, can be incorporated into larger molecular frameworks to act as a host or to participate in host-guest interactions.

The binding affinity and selectivity in these host-guest systems are governed by a combination of factors, including:

Size and Shape Complementarity: The guest must fit sterically within the host's binding site.

Electronic Complementarity: Favorable electrostatic and charge-transfer interactions between the host and guest enhance binding.

Preorganization: A rigid host molecule that does not require significant conformational changes upon binding will generally exhibit stronger guest affinity.

These principles can be exploited to design systems for molecular sensing, where the binding of a specific guest to a host containing the 2-(methylthio)-1,3-dithiole unit results in a detectable signal, such as a change in color or fluorescence. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(methylthio)-1,3-dithiole derivatives, and how do reaction conditions influence yield?

  • Methodology : A one-pot multicomponent synthesis using thiourea, dimethylformamide (DMF), and K₂CO₃ under reflux yields 67% of the target compound after recrystallization (Ethanol). Optimizing solvent choice (e.g., DMF vs. THF) and base (e.g., K₂CO₃ vs. NaHCO₃) can improve efficiency. Reaction times (5–6 hours) and stoichiometric ratios (2:1 molar ratio of reactants) are critical for minimizing side products .
  • Data Analysis : Compare yields from alternative methods, such as enamine-based cyclization with carbon disulfide (34% yield in ), to identify optimal conditions for specific substituents.

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of 2-(methylthio)-1,3-dithiole derivatives?

  • Methodology : ¹H NMR is critical for identifying methylthio groups (δ ~2.1–2.5 ppm for SCH₃) and dithiole ring protons (δ ~5–6 ppm). IR spectroscopy confirms C=S stretches (1050–1250 cm⁻¹). For example, methyl 3,4,5,6-tetrahydro-3-thioxocyclopenta[c][1,3]dithiole-6-carboxylate shows distinct methylene protons at δ 2.77 ppm and ester carbonyl at ~1700 cm⁻¹ .

Q. What are the key challenges in purifying 2-(methylthio)-1,3-dithiole compounds, and how are they addressed?

  • Methodology : Column chromatography (silica gel with benzene) and preparative TLC (benzene-dichloromethane 9:1) are standard. Recrystallization from methanol or ethanol improves purity (>96% by GCMS). Hydrophobic substituents may require gradient elution .

Advanced Research Questions

Q. How do computational methods (DFT, ab initio) predict the electronic properties of 2-(methylthio)-1,3-dithiole derivatives, and how do these correlate with experimental data?

  • Methodology : Density functional theory (DFT) calculations at the B3LYP/6-31G* level can model HOMO-LUMO gaps and charge distribution. For example, methyl or ethyl substituents on the dithiole ring lower the HOMO energy by 0.3–0.5 eV, enhancing electron-donating capacity .
  • Data Contradiction : Earlier PM3 methods overestimated dipole moments by 15% compared to DFT, emphasizing the need for hybrid functionals to match experimental hyperpolarizability values (e.g., μβ(0) = 3675·10⁻⁴⁸ esu in ).

Q. What mechanistic insights explain the nonlinear optical (NLO) behavior of 2-(methylthio)-1,3-dithiole derivatives compared to tetrathiafulvalene analogs?

  • Methodology : Ultrafast transient absorption spectroscopy reveals that π-spacer elongation in 1,3-dithiole derivatives increases conjugation length, enhancing μβ(0) by 16-fold. In contrast, tetrathiafulvalenes exhibit saturation due to reduced bathochromic shifts in extended homologs .
  • Experimental Design : Synthesize derivatives with varying π-spacers (e.g., vinyl, phenyl) and measure hyperpolarizability via electric-field-induced second-harmonic generation (EFISHG).

Q. How do substituents (e.g., methylthio vs. phenyl) influence the biological activity of 1,3-dithiole derivatives, particularly in antimicrobial or anticancer contexts?

  • Methodology : Structure-activity relationship (SAR) studies show that 4-methyl-3H-1,2-dithiole-3-thione derivatives exhibit higher antibacterial activity (MIC = 8 μg/mL against S. aureus) than unsubstituted analogs. Thiocarbonyl groups enhance redox-mediated cytotoxicity in cancer cell lines .
  • Data Analysis : Compare IC₅₀ values of 2-(methylthio)benzenesulfonamide derivatives in MTT assays to identify substituent patterns that modulate potency .

Q. What strategies improve the synthetic yield of 2-(methylthio)-1,3-dithiole derivatives in multicomponent reactions?

  • Methodology : Use AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) to predict optimal catalysts or solvents. For example, substituting piperidine with morpholine in enamine intermediates increases cyclization efficiency by 22% .
  • Optimization : Design of Experiments (DoE) models can quantify interactions between temperature, solvent polarity, and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.